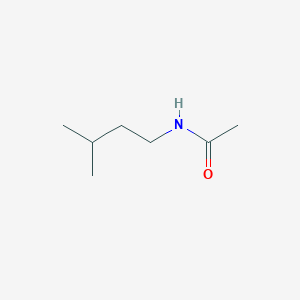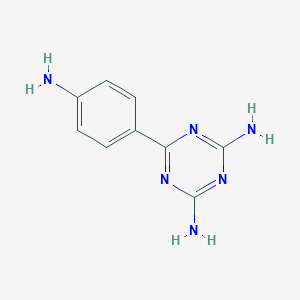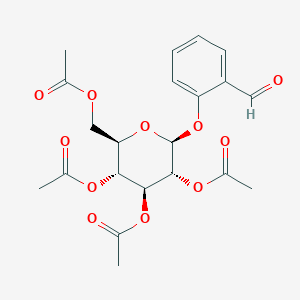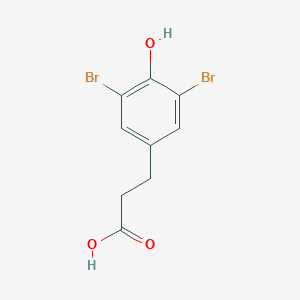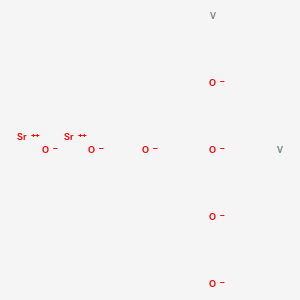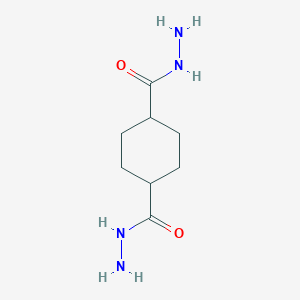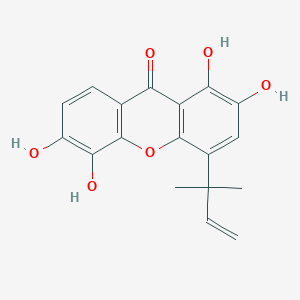
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Rose Bengal, and it has been used in a variety of applications, including as a photosensitizer in cancer therapy, as a fluorescent tracer in biological research, and as a stain in microbiology.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Studies have explored the synthesis of compounds similar to 1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one. For example, Gujral and Gupta (1979) reported the synthesis of related compounds like 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, which are probable biogenetic precursors of natural xanthones (Gujral & Gupta, 1979).
Structural Analysis : Several studies have focused on the crystallographic analysis and structural elucidation of xanthone derivatives. For instance, Boonnak et al. (2010) and Boonnak et al. (2012) detailed the structure of Vieillardiixanthone B1, a compound with a similar structure, providing insights into the molecular conformation and bonding (Boonnak et al., 2010); (Boonnak et al., 2012).
Biological and Chemical Properties
Cytotoxic Properties : Lee et al. (2005) identified a new isoprenylated tetrahydroxyxanthone with cytotoxic properties from Cudrania tricuspidata. This finding indicates potential applications in cancer research or therapy (Lee et al., 2005).
α-Glucosidase Inhibition : Seo et al. (2007) documented the potent α-glucosidase inhibition properties of xanthones isolated from Cudrania Tricuspidata, suggesting potential applications in managing diabetes or related metabolic disorders (Seo et al., 2007).
Corrosion Inhibition : Arrousse et al. (2021) explored the use of similar compounds in corrosion inhibition, indicating their potential utility in industrial applications (Arrousse et al., 2021).
Neuroprotective Properties : Nga et al. (2017) evaluated the neuroprotective properties of synthetic prenylated xanthone analogues against specific neurotoxins, highlighting their potential in neurodegenerative disease research (Nga et al., 2017).
特性
CAS番号 |
13586-27-1 |
|---|---|
製品名 |
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one |
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC名 |
1,2,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-4-18(2,3)9-7-11(20)14(22)12-13(21)8-5-6-10(19)15(23)16(8)24-17(9)12/h4-7,19-20,22-23H,1H2,2-3H3 |
InChIキー |
ZBJZNRJIJCYESW-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
正規SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



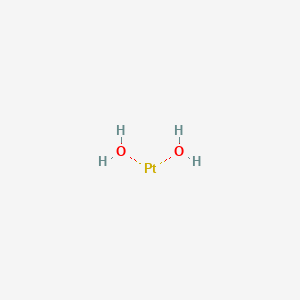
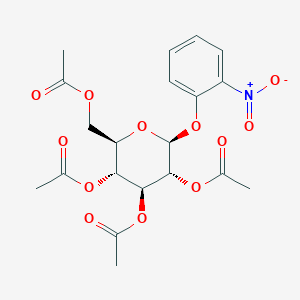
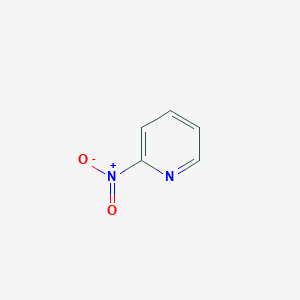
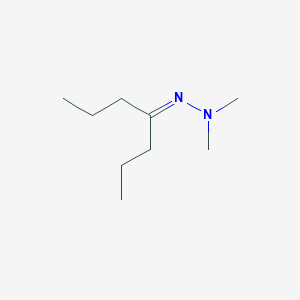
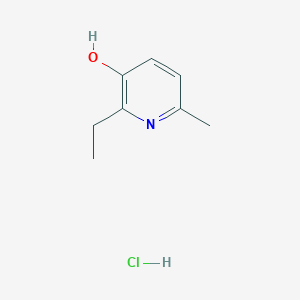
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
